molecular formula C5H3Cl2N3 B14698995 (1-Amino-2,2-dichloroethylidene)propanedinitrile CAS No. 22070-98-0

(1-Amino-2,2-dichloroethylidene)propanedinitrile

Cat. No.: B14698995
CAS No.: 22070-98-0
M. Wt: 176.00 g/mol
InChI Key: HPOATOCEGXFCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-2,2-dichloroethylidene)propanedinitrile is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of propanedinitrile, featuring an amino group and two chlorine atoms attached to the ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2,2-dichloroethylidene)propanedinitrile typically involves the reaction of malononitrile with an appropriate chlorinated amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2,2-dichloroethylidene)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted nitriles or amines.

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(1-Amino-2,2-dichloroethylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Amino-2,2-dichloroethylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-2-chloroethylidene)propanedinitrile: Similar structure but with one chlorine atom.

    (1-Amino-2,2-dibromoethylidene)propanedinitrile: Bromine atoms instead of chlorine.

    (1-Amino-2,2-difluoroethylidene)propanedinitrile: Fluorine atoms instead of chlorine.

Uniqueness

(1-Amino-2,2-dichloroethylidene)propanedinitrile is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. This compound’s distinct electronic and steric properties make it a valuable tool in various research applications, offering different reactivity profiles compared to its analogs.

Properties

CAS No.

22070-98-0

Molecular Formula

C5H3Cl2N3

Molecular Weight

176.00 g/mol

IUPAC Name

2-(1-amino-2,2-dichloroethylidene)propanedinitrile

InChI

InChI=1S/C5H3Cl2N3/c6-5(7)4(10)3(1-8)2-9/h5H,10H2

InChI Key

HPOATOCEGXFCRZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(C(Cl)Cl)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.